13,14-Dihydro-15-keto prostaglandin F1alpha

説明

特性

IUPAC Name |

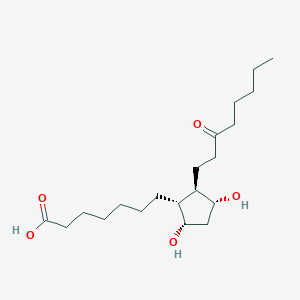

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKMMQYALWZHV-AKHDSKFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13,14-Dihydro-15-keto prostaglandin F1alpha as a stable biomarker for PGI2

Technical Whitepaper: 13,14-Dihydro-15-keto Prostaglandin F1 as a Stable Biomarker for PGI2[1]

Executive Summary

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by vascular endothelium. However, its extreme instability (t

The definitive index of in vivo PGI2 biosynthesis is the measurement of its downstream urinary metabolites. Among these, 13,14-dihydro-15-keto-PGF1

The Instability Challenge & Metabolic Rationale

The Degradation Cascade

PGI2 is hydrolyzed non-enzymatically to 6-keto-PGF1

The liver and kidney extensively metabolize 6-keto-PGF1

-

Step 1: Oxidation of the 15-hydroxyl group to a ketone (15-keto).[1]

-

Step 2: Reduction of the C13-C14 double bond (13,14-dihydro).[1]

-

Result: The formation of 6,15-diketo-13,14-dihydro-PGF1

(often abbreviated as DK-PGF1

Why Urine?

Unlike plasma, where artifactual activation of platelets or endothelial cells can skew results, urine accumulates stable metabolites over time, providing an integrated measure of systemic PGI2 production.[1]

Figure 1: The metabolic pathway of Prostacyclin (PGI2) leading to stable urinary metabolites.[1]

Analytical Methodologies

Two primary methods are validated for quantifying 13,14-dihydro-15-keto-PGF1

Comparison of Methods

| Feature | Competitive ELISA | LC-MS/MS |

| Specificity | Moderate (Potential cross-reactivity with other prostaglandins) | High (Mass-to-charge ratio + retention time) |

| Sensitivity | ~10–50 pg/mL | < 1 pg/mL (Method dependent) |

| Throughput | High (96-well plate) | Low to Medium |

| Sample Prep | Minimal (Direct urine or SPE) | Extensive (SPE + Derivatization often required) |

| Cost | Low | High (Instrumentation + Isotopes) |

Protocol A: Competitive ELISA (Urinary Analysis)[1]

This protocol is designed for the quantification of 13,14-dihydro-15-keto-PGF1

Reagents & Equipment

-

ELISA Kit: Specific for 13,14-dihydro-15-keto-PGF1

(e.g., Cayman Chemical or equivalent).[1] -

Buffer: EIA Buffer (0.1 M phosphate, pH 7.4, 0.1% BSA, 0.4 M NaCl).

-

Standards: Authentic 13,14-dihydro-15-keto-PGF1

standard. -

Creatinine Assay Kit: For normalization.

Step-by-Step Workflow

-

Sample Collection: Collect urine in sterile containers. Add Indomethacin (10

M) immediately to prevent ex vivo artifactual formation if samples contain cells (though less critical for urine than plasma).[1] -

Clarification: Centrifuge at 1,500 x g for 10 minutes at 4°C to remove debris.

-

Dilution: Dilute urine 1:5 to 1:50 in EIA Buffer. Note: High dilution minimizes matrix interference.

-

Plate Setup:

-

Incubation: Incubate overnight at 4°C (equilibrium binding).

-

Wash: Wash plate 5 times with Wash Buffer (0.05% Tween 20 in PBS).

-

Development: Add 200

L Ellman’s Reagent. Develop in dark for 60–90 minutes. -

Read: Measure absorbance at 412 nm.

Data Normalization (Self-Validation)

Raw values (pg/mL) must be normalized to Creatinine to account for urinary volume and concentration variability.[1]

Protocol B: LC-MS/MS Quantification (Gold Standard)[1]

For drug development and rigorous pharmacokinetic studies, LC-MS/MS is required to distinguish 13,14-dihydro-15-keto-PGF1

Sample Preparation (Solid Phase Extraction)[1][4]

-

Spike: Add deuterated internal standard (

-13,14-dh-15-k-PGF1 -

Acidification: Adjust pH to 3.0 with 1M HCl (ensures protonation of carboxylic acid for SPE binding).

-

SPE Loading: Condition C18 cartridge (methanol then water).[1] Load sample.

-

Wash: Wash with water (removes salts) and 15% methanol (removes polar interferences).[1]

-

Elution: Elute with ethyl acetate or methyl formate.

-

Drying: Evaporate under nitrogen stream. Reconstitute in Mobile Phase A.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: Water + 0.01% Acetic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.[1]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Transitions (MRM):

-

Precursor: m/z 369 (approximate for diketo form, verify specific adduct).

-

Product Ions: Specific fragments characteristic of the 13,14-dihydro-15-keto structure.[1]

-

Figure 2: LC-MS/MS workflow for quantitative analysis of PGI2 metabolites.

Critical Interpretation & Reference Values

Physiological Significance

-

Baseline Levels: In healthy humans, urinary excretion of PGI2 metabolites is typically 100–300 pg/mg creatinine (varies by specific metabolite measured).[1]

-

Pathological Elevation: Levels increase significantly in:

-

Pharmacological Suppression: NSAIDs (e.g., Indomethacin, Aspirin) should reduce urinary levels by >70%, serving as a control for assay specificity.[1]

Causality Check (E-E-A-T)

If you detect high levels of "13,14-dihydro-15-keto-PGF1

References

-

Metabolism of Prostacyclin

-

Urinary Metabolite Analysis

-

Analytical Protocols (LC-MS/MS)

-

Biomarker Stability

-

Commercial Assay Validation

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Rapid and effective conversion of 6-keto-prostaglandin F1 alpha to 6,15-diketo-13, 14-dihydro-prostaglandin F1 alpha-immunoreactive material in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ELISA Kit [ABIN577676] - Fecal, Serum, Urine [antibodies-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13,14-dihydro-15-keto Prostaglandin F1? - Applications - CAT N°: 15670 [bertin-bioreagent.com]

- 7. LIPID MAPS [lipidmaps.org]

Physiological role of 13,14-Dihydro-15-keto prostaglandin F1alpha in renal hemodynamics

Physiological Role of 13,14-Dihydro-15-keto Prostaglandin F1 in Renal Hemodynamics

A Technical Guide for Renal Physiologists and Pharmacologists

Executive Summary

13,14-Dihydro-15-keto Prostaglandin F1

In renal hemodynamics, the "role" of DHK-PGF1

Biochemical Pathway & Origin

To understand the marker, one must understand the source. DHK-PGF1

The Metabolic Cascade

-

Precursor: DGLA is mobilized from membrane phospholipids.

-

Synthesis: COX-1/COX-2 converts DGLA to PGH1, which is isomerized to PGF1

. -

Degradation (The Rate-Limiting Step):

-

Step 1: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) oxidizes the 15-hydroxyl group to a ketone, forming 15-keto-PGF1

. -

Step 2:

-Prostaglandin Reductase (13-PGR) reduces the double bond at carbon 13, yielding the stable 13,14-Dihydro-15-keto PGF1

-

Pathway Visualization

The following diagram illustrates the synthesis and degradation pathway, highlighting the enzymes involved.

Figure 1: Metabolic pathway of Series 1 Prostaglandins from DGLA to the stable metabolite DHK-PGF1

Physiological Significance in Renal Hemodynamics

While DHK-PGF1

The Role of the Parent: PGF1

-

Vasodilation: PGF1

acts as a mild renal vasodilator. While less potent than PGE2 or PGI2, it contributes to the "braking" mechanism that opposes excessive vasoconstriction caused by the Renin-Angiotensin-Aldosterone System (RAAS). -

Natriuresis: PGF1

inhibits tubular sodium reabsorption in the collecting duct, promoting sodium excretion. -

Hemodynamic Buffering: In states of renal hypoperfusion (e.g., volume depletion), PGF1

synthesis increases to preserve GFR.

Why Measure DHK-PGF1 Instead of PGF1 ?

Direct measurement of PGF1

-

Rapid Metabolism: The half-life of PGF1

in circulation is -

Ex Vivo Artifacts: Platelet activation during blood collection can generate de novo prostaglandins, skewing results.

-

Stability: DHK-PGF1

accumulates in urine and plasma, providing a time-integrated view of renal prostaglandin synthesis.

Data Interpretation Guide

| Parameter | Physiological Context | Interpretation of Elevated DHK-PGF1 |

| Renal Blood Flow (RBF) | Vasodilation | Indicates active counter-regulation against vasoconstrictors. |

| Sodium Excretion | Natriuresis | Correlates with inhibition of tubular Na+ reabsorption. |

| DGLA Supplementation | Anti-inflammatory | Confirms successful metabolic conversion of dietary DGLA to Series 1 PGs. |

Experimental Protocols: Quantification of DHK-PGF1

For high-impact research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Immunoassays (ELISA) are available but suffer from cross-reactivity with PGF2

Sample Preparation (Solid Phase Extraction)

Objective: Isolate DHK-PGF1

-

Sample Collection: Collect urine (24h or spot) or plasma (EDTA). Store at -80°C immediately. Add antioxidant (BHT) to prevent oxidation.

-

Internal Standard: Spike samples with deuterated internal standard (

-13,14-dihydro-15-keto-PGF1 -

Acidification: Adjust sample pH to 3.0 using 1M Formic Acid to protonate the carboxylic acid group, enhancing binding to the SPE column.

-

SPE Loading: Use C18 or HLB cartridges.

-

Condition: Methanol -> Water.

-

Load: Acidified sample.

-

Wash: 5% Methanol in Water (removes salts/proteins).

-

Elute: 100% Ethyl Acetate or Methanol.

-

-

Drying: Evaporate eluate under Nitrogen gas. Reconstitute in Mobile Phase (e.g., 30% Acetonitrile).

LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

-

Column: C18 Reverse Phase (1.7

m particle size). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Transitions (MRM):

-

Precursor Ion: m/z 355.2 (DHK-PGF1

) -

Product Ions: m/z 319.2 (Loss of 2 H2O), m/z 113.0 (Characteristic fragment).

-

Experimental Workflow Diagram

Figure 2: Workflow for the extraction and quantification of DHK-PGF1

References

-

LIPID MAPS® Structure Database. (n.d.). 13,14-dihydro-15-keto Prostaglandin F1

.[2][3][4][5][6][7][8] Retrieved from [Link][5] - Pace-Asciak, C. R., et al. (1970). Metabolism of prostaglandin F1 by the rat stomach. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.

- Sors, H., et al. (1977). The use of iodinated tracers for a sensitive radioimmunoassay of 13,14-dihydro-15-keto prostaglandin F . Biochimica et Biophysica Acta.

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. patents.justia.com [patents.justia.com]

- 8. frontiersin.org [frontiersin.org]

Technical Guide: Pharmacokinetics and Analysis of 13,14-Dihydro-15-keto Prostaglandin F1

The following technical guide details the pharmacokinetics, clearance mechanisms, and analytical quantification of 13,14-Dihydro-15-keto Prostaglandin F1

Executive Summary

13,14-Dihydro-15-keto Prostaglandin F1

For researchers and drug developers, DH-15k-PGF1

Metabolic Pathway and Causality

To understand the clearance profile, one must first understand the enzymatic cascade. The rapid disappearance of PGF1

The 15-PGDH Pathway

Upon entering the circulation, PGF1

-

Oxidation: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the C-15 hydroxyl group to a ketone, forming 15-keto-PGF1

. This biologically inactivates the molecule.[1] -

Reduction:

-15-ketoprostaglandin reductase (13-PGR) reduces the C13-C14 double bond, yielding the stable 13,14-dihydro-15-keto-PGF1

This metabolite eventually undergoes

Pathway Visualization

Figure 1: The metabolic cascade of PGF1

Pharmacokinetics: Half-Life and Clearance

The pharmacokinetics (PK) of prostaglandins are characterized by a "rapid-turnover" parent and a "accumulation" metabolite profile.

Comparative Half-Life Data

While specific human PK data for the F1

| Parameter | Prostaglandin F1 | DH-15k-PGF1 |

| Plasma Half-Life ( | < 1 minute | 7 – 15 minutes |

| Primary Clearance Site | Lungs (Enzymatic conversion) | Liver (Beta-oxidation) & Kidney |

| Circulating Concentration | Low pg/mL (often undetectable) | 50 – 500 pg/mL (detectable) |

| Stability (Ex Vivo) | Unstable (Artificially elevated by platelets) | Stable (Suitable for freezing) |

Clearance Mechanism

-

Pulmonary First-Pass: Approximately 90-95% of systemic PGF1

is metabolized during a single passage through the lungs. This effectively clears the parent compound immediately. -

Plasma Accumulation: Because the metabolite (DH-15k-PGF1

) is not a substrate for 15-PGDH, it accumulates in plasma, providing a time-integrated view of PGF1 -

Renal Elimination: The metabolite is cleared from plasma via renal filtration and hepatic

-oxidation.

Analytical Protocol: Quantification in Plasma

Trustworthiness: The measurement of prostaglandins is prone to artifacts. Platelet activation during blood collection can release DGLA/Arachidonic acid, causing ex vivo synthesis of prostaglandins. The following protocol includes mandatory suppression steps to ensure data integrity.

Method: LC-MS/MS with Negative Electrospray Ionization

Why LC-MS/MS? Immunoassays (ELISA) often suffer from cross-reactivity between F1

Step 1: Sample Collection (Critical Control Point)

-

Anticoagulant: Use EDTA tubes. Heparin can interfere with some extraction sorbents.

-

Inhibitor Cocktail: Immediately add Indomethacin (10

M) or Aspirin to the collection tube to block COX activity. This prevents ex vivo generation of PGF1 -

Processing: Centrifuge at

for 15 minutes at 4°C. Separate plasma immediately and store at -80°C.

Step 2: Solid Phase Extraction (SPE)

Direct protein precipitation is insufficient for low-abundance lipid mediators.

-

Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges.

-

Conditioning: Methanol followed by dilute Formic Acid (pH 3).

-

Loading: Acidify plasma to pH 3 (to protonate the carboxylic acid group, improving retention) and load.

-

Wash: 5% Methanol in water (removes salts/proteins).

-

Elution: 100% Methanol or Ethyl Acetate.

-

Drying: Evaporate under Nitrogen gas.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase:

-

A: Water + 0.01% Acetic Acid (Avoid high Formic acid conc. as it suppresses negative mode ionization).

-

B: Acetonitrile + Isopropanol (for lipid solubility).

-

-

MRM Transitions:

-

Unlike PGF2

(m/z 353), DH-15k-PGF1 -

Precursor Ion: m/z 355.5

-

Product Ions: Identification of specific fragments (e.g., loss of water, cleavage of side chain). Note: Optimize collision energy for your specific instrument.

-

Experimental Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of DH-15k-PGF1

References

-

Samuelsson, B., et al. (1978).[2][3] Prostaglandins and Thromboxanes.[1][2] Annual Review of Biochemistry.[2][3]

-

Basu, S. (2007). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling.

-

Granström, E., & Kindahl, H. (1982). Radioimmunoassay of prostaglandins and thromboxanes.[4][5][6] Advances in Prostaglandin, Thromboxane, and Leukotriene Research.

-

Ferreira, S.H., & Vane, J.R. (1967). Prostaglandins: their disappearance from and release into the circulation. Nature.

-

Cayman Chemical. (2023). 13,14-dihydro-15-keto Prostaglandin F1

Product Information.

Sources

- 1. altmeyers.org [altmeyers.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Quantifying 13,14-Dihydro-15-keto Prostaglandin F1α in Preclinical Models of Pulmonary Hypertension

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

Pulmonary Hypertension (PH) is a severe pathophysiological state characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death.[1] The complex pathology involves vasoconstriction, vascular remodeling, and inflammation, where lipid mediators like prostaglandins play a crucial role.[1][2] This guide provides a technical framework for investigating 13,14-dihydro-15-keto prostaglandin F1α (PGFM), a stable metabolite of the prostaglandin F series, as a potential biomarker in two widely used preclinical rodent models of PH: monocrotaline (MCT) and chronic hypoxia-induced pulmonary hypertension. We will explore the scientific rationale, provide detailed, field-tested protocols for model induction and biomarker quantification, and discuss the causality behind critical experimental choices to ensure data integrity and reproducibility.

The Scientific Imperative: Why PGFM in Pulmonary Hypertension?

The Pathology of Pulmonary Hypertension

Pulmonary Hypertension is not a single disease but a hemodynamic state resulting from various underlying conditions.[3] It is fundamentally characterized by a progressive increase in pulmonary vascular resistance.[2] Pathological hallmarks include the proliferation of pulmonary artery smooth muscle and endothelial cells, leading to significant remodeling and narrowing of the pulmonary vessels.[4][5] A critical aspect of this pathology is the imbalance between vasodilators (e.g., prostacyclin, nitric oxide) and vasoconstrictors (e.g., thromboxane, endothelin-1), which drives the disease's progression.[1]

Prostaglandins: Key Modulators of Vascular Tone

Prostaglandins are lipid compounds derived from arachidonic acid via the cyclooxygenase (COX) enzymes.[6] They are potent, locally acting hormones that regulate a vast array of physiological processes, including inflammation, blood pressure, and smooth muscle contraction.[6] Within the pulmonary vasculature, prostaglandins like Prostacyclin (PGI₂) are powerful vasodilators, while others, such as Thromboxane A₂, are potent vasoconstrictors.[1] This balance is essential for maintaining low pulmonary vascular resistance.

Rationale for Measuring PGFM

Prostaglandin F1α (PGF1α) and the more commonly studied PGF2α are involved in smooth muscle contraction.[6] However, primary prostaglandins are notoriously unstable, with very short half-lives in circulation, making their direct measurement unreliable for assessing their systemic production.

This is where the measurement of their metabolites becomes indispensable. After their synthesis, PGF1α and PGF2α are rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto-prostaglandin F metabolites.[7][8] This metabolite, often abbreviated as PGFM, is significantly more stable and has a longer half-life in peripheral circulation.[7][9] Therefore, quantifying plasma or urinary PGFM levels serves as a reliable and accurate index of in-vivo PGF series production.[9][10] Investigating PGFM in PH models allows us to probe the state of this specific prostaglandin pathway, which may be dysregulated during vascular remodeling and inflammation.

Preclinical Models of Pulmonary Hypertension: A Comparative Overview

No single animal model perfectly recapitulates the complexity of human PH. However, the monocrotaline and chronic hypoxia models are foundational tools that represent distinct aspects of the disease's etiology.[11][12] The choice of model is a critical experimental decision driven by the specific research question.

Monocrotaline (MCT)-Induced PH

-

Mechanism of Action: Monocrotaline is a pyrrolizidine alkaloid that, once metabolized by the liver into its active form (monocrotaline pyrrole), acts as a pneumotoxin.[13] It selectively damages pulmonary artery endothelial cells (PAECs), initiating a cascade of inflammation, smooth muscle cell proliferation, and vascular remodeling that leads to PH.[13][14][15]

-

Causality Behind Use: The MCT model is valued for its ability to produce a robust and progressive form of PH characterized by significant vascular remodeling and right ventricular hypertrophy, mimicking severe forms of the human disease.[4][14] It is particularly useful for studying endothelial dysfunction and the subsequent inflammatory and proliferative responses.

Chronic Hypoxia (CH)-Induced PH

-

Mechanism of Action: Sustained exposure to a low-oxygen environment (typically 10% O₂) triggers hypoxic pulmonary vasoconstriction (HPV), a physiological response to divert blood to better-ventilated areas of the lung.[16] Over time, chronic hypoxia leads to structural changes, including the proliferation of pulmonary artery smooth muscle cells and extracellular matrix deposition, resulting in vascular remodeling and sustained PH.[17][18][19] The hypoxia-inducible factor (HIF) transcription factors are key mediators of this process.[20]

-

Causality Behind Use: The CH model is highly relevant for studying PH associated with conditions of chronic alveolar hypoxia, such as COPD or living at high altitudes.[16][18] It is an excellent model for investigating the direct effects of hypoxia on vascular cell proliferation and remodeling.

Comparative Summary of PH Models

| Feature | Monocrotaline (MCT) Model | Chronic Hypoxia (CH) Model |

| Inducing Agent | Single subcutaneous injection of monocrotaline | Continuous exposure to normobaric hypoxia (e.g., 10% O₂) |

| Primary Insult | Chemical-induced endothelial cell injury and inflammation[13][15] | Low oxygen tension leading to vasoconstriction and remodeling[16][19] |

| Key Pathological Features | Endothelial dysfunction, medial hypertrophy, inflammation[14] | Medial hypertrophy, muscularization of distal arterioles, polycythemia |

| Time to PH Development | Progressive, with severe PH typically seen in 3-4 weeks[21] | Develops over 2-4 weeks, often milder than severe MCT models[12] |

| Strengths | High reproducibility; strong vascular remodeling | High physiological relevance for hypoxia-related PH |

| Limitations | Does not fully mimic plexiform lesions of human PAH[4] | Vascular remodeling can be less severe; requires specialized housing |

Experimental Design & Protocols

A robust experimental design is the cornerstone of trustworthy data. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the integrity of the results.

Workflow Overview

Protocol: Induction of PH Models in Rats

-

Expert Insight: The following protocols use male Sprague-Dawley rats (200-250g), a common strain for these models. Always begin with a 1-week acclimatization period. Animal handling and procedures must adhere to approved institutional guidelines (e.g., IACUC).

A. Monocrotaline Model

-

Anesthetize the rat lightly using isoflurane.

-

Administer a single subcutaneous (s.c.) injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[21]

-

Administer a vehicle control (sterile saline) to the control group.

-

Return the animal to its cage and monitor for recovery. PH will develop over the next 3-4 weeks.

B. Chronic Hypoxia Model

-

Place rats in a specialized hypoxic chamber.

-

Maintain an oxygen concentration of 10% O₂. The system should continuously monitor O₂ levels and vent CO₂.

-

House the control group under identical conditions but at normoxia (21% O₂).

-

Provide food and water ad libitum. Maintain the hypoxic environment for 3-4 weeks.

Protocol: Sample Collection and Processing

-

Causality Behind Choices: The choice of anticoagulant is critical. EDTA is preferred over heparin for prostaglandin assays as it chelates calcium, preventing platelet activation which can artificially elevate prostaglandin levels. Immediate processing and freezing are vital to prevent metabolite degradation.

-

At the study endpoint (e.g., 4 weeks post-MCT injection), anesthetize the animal deeply (e.g., with isoflurane or injectable anesthetic cocktail).

-

Perform a terminal blood draw via cardiac puncture using a syringe pre-rinsed with an anticoagulant.

-

Immediately transfer the blood into EDTA-coated vacuum tubes.

-

Invert the tubes gently 8-10 times to mix with the anticoagulant.

-

Place the tubes on ice. Process within 30 minutes of collection.

-

Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

-

Aliquot the plasma into pre-labeled cryovials.

-

Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80°C freezer for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol: PGFM Quantification by Competitive ELISA

-

Principle of the Assay: This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).[22] In the well, PGFM from the sample competes with a known amount of enzyme-labeled PGFM (e.g., PGFM-HRP conjugate) for binding to a limited number of anti-PGFM antibody sites. The amount of color produced is inversely proportional to the amount of PGFM in the sample.[22] Commercially available kits are highly recommended for their validation and consistency.[7][23]

-

Preparation: Allow the ELISA kit and all samples to thaw and equilibrate to room temperature. Prepare wash buffers and other reagents as per the kit manufacturer's instructions.[24]

-

Standard Curve Preparation: Prepare a serial dilution of the PGFM standard provided in the kit. This is a critical step for accurate quantification. A typical range might be 50 to 3,200 pg/mL.[7]

-

Sample Dilution: Dilute plasma samples as needed using the provided assay buffer. The optimal dilution factor must be determined empirically but start with a 1:2 or 1:4 dilution.

-

Assay Procedure:

-

Add standards, controls, and diluted samples in duplicate or triplicate to the appropriate wells of the antibody-coated microplate.

-

Add the PGFM-enzyme conjugate to each well (except for blanks).

-

Add the anti-PGFM antibody to initiate the competitive binding reaction.

-

Incubate the plate for the time specified in the kit manual (typically 1-2 hours) at room temperature, often on a plate shaker.

-

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer. This removes any unbound reagents.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well. This will react with the bound enzyme conjugate to produce a color. Incubate for 15-30 minutes in the dark.

-

Stopping the Reaction: Add the stop solution to each well. This will change the color (e.g., from blue to yellow) and stabilize it for reading.

-

Plate Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the average OD for each set of duplicates.

-

Subtract the average blank OD.

-

Generate a standard curve by plotting the OD of the standards against their known concentrations (often using a four-parameter logistic curve fit).

-

Interpolate the PGFM concentration of the unknown samples from the standard curve.

-

Multiply the result by the sample dilution factor to obtain the final concentration.

-

Data Interpretation and Expected Outcomes

The data generated from these experiments will allow for a comparison of circulating PGFM levels between healthy controls and animals with established pulmonary hypertension.

Hypothetical Data Presentation

| Group | N | PGFM Concentration (pg/mL) ± SEM | P-value vs. Control |

| Control (Vehicle) | 8 | 155.4 ± 12.8 | - |

| MCT-induced PH | 8 | 348.2 ± 35.1 | < 0.01 |

| Hypoxia-induced PH | 8 | 295.7 ± 29.9 | < 0.05 |

| MCT + Treatment X | 8 | 198.6 ± 21.3 | > 0.05 |

-

Trustworthiness Insight: In a real-world scenario, elevated PGFM levels in the PH model groups would suggest a potential dysregulation of the prostaglandin F pathway. If a therapeutic intervention ("Treatment X") that is expected to ameliorate PH also normalizes PGFM levels, this strengthens the association between this biomarker and the disease pathology. This provides a self-validating loop where the biomarker's response correlates with the expected therapeutic outcome.

Conclusion

This guide provides a comprehensive, technically-grounded framework for the measurement of 13,14-dihydro-15-keto prostaglandin F1α in preclinical models of pulmonary hypertension. By understanding the causality behind model selection, adhering to meticulous sample handling protocols, and employing validated analytical methods like competitive ELISA, researchers can generate high-integrity data. The quantification of PGFM offers a valuable tool for exploring the complex role of prostaglandins in PH pathology and for evaluating the pharmacodynamic effects of novel therapeutic agents in drug development.

References

-

Stenmark, K. R., Meyrick, B., Galie, N., Mooi, W. J., & McMurtry, I. F. (2009). Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Zhang, H., Wang, D., Li, M., & Zhang, Z. (2018). Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats. Frontiers in Pharmacology. [Link]

-

El-Bizri, N., & Al-Kindi, S. G. (2014). Animal Models of Pulmonary Hypertension: Matching Disease Mechanisms to Etiology of the Human Disease. Journal of Cardiovascular Diseases & Diagnosis. [Link]

-

Nogueira-Ferreira, R., Faria-Costa, G., Ferreira, R., & Henriques-Coelho, T. (2016). Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. Functional Foods in Chronic Diseases. [Link]

-

Li, X., Wang, Z., Chen, J., & Wang, Q. (2022). Experimental animal models of pulmonary hypertension: Development and challenges. Journal of Cellular and Molecular Medicine. [Link]

-

Sodhi, K., Puri, N., Favero, G., Stevens, S., Hansen, J., & Abraham, N. G. (2016). Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity. Hypertension. [Link]

-

de Raaf, M. A., Schalij, I., & de Man, F. S. (2013). Reversibility of the monocrotaline pulmonary hypertension rat model. European Respiratory Journal. [Link]

-

Gomez-Arroyo, J., Farkas, L., Alhussaini, A. A., & Farkas, D. (2012). The monocrotaline model of pulmonary hypertension in perspective. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Yang, Y., Li, W., Liu, Y., & Tang, C. (2017). Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor. Journal of the American Heart Association. [Link]

-

Chai, S., Li, H., & Liu, J. (2022). A narrative review of research advances in hypoxic pulmonary hypertension. Annals of Translational Medicine. [Link]

-

antibodies-online.com. (n.d.). 13,14-Dihydro-15-Keto-Prostaglandin F2-alpha (PGFM) ELISA Kit. antibodies-online.com Website. [Link]

-

Cowburn, A. S., Crosby, A., Macias, D., & Chilvers, E. R. (2016). Regulation of Hypoxia-induced Pulmonary Hypertension by Vascular Smooth Muscle-specific HIF-1α. American Journal of Respiratory and Critical Care Medicine. [Link]

-

de Jesus Perez, V. A. (2016). Animal Models of Pulmonary Hypertension. Thoracic Key. [Link]

-

Wilkins, M. R., & Thompson, A. A. R. (2020). Hypoxia‐induced pulmonary hypertension – utilising experiments of nature. The Journal of Physiology. [Link]

-

Zhang, R., Wang, Y., & Dai, L. (2023). Inflammation and immunity in the pathogenesis of hypoxic pulmonary hypertension. Frontiers in Immunology. [Link]

-

Stenmark, K. R., Fagan, K. A., & Frid, M. G. (2006). Hypoxia-Induced Pulmonary Vascular Remodeling. Circulation Research. [Link]

-

Van der Spuy, J., & Gerber, D. (2021). The use of serum progesterone and prostaglandin F2α metabolite levels to predict onset of parturition in the bitch. University of Pretoria Repository. [Link]

-

Wallace, J. L., & Devani, M. (1991). Intraluminal pH modulates gastric prostaglandin synthesis. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

Putman, S. B., & Dehnhard, M. (2015). Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay. PLOS ONE. [Link]

-

Putman, S. B., & Dehnhard, M. (2015). Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay. PLOS ONE. [Link]

-

University of Pretoria. (n.d.). ResearchOnline@JCU. James Cook University Repository. [Link]

-

Brennecke, S. P., & Turnbull, A. C. (1981). Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor. British Journal of Obstetrics and Gynaecology. [Link]

-

Tomura, H., & Mogi, C. (2005). Prostaglandin I(2) production and cAMP accumulation in response to acidic extracellular pH through OGR1 in human aortic smooth muscle cells. Journal of Biological Chemistry. [Link]

-

Frontiers Media SA. (2026). Frontiers in Medicine. Frontiers Website. [Link]

-

Massive Bio. (2026). Prostaglandin. Massive Bio Website. [Link]

-

Wikipedia. (n.d.). Prostaglandin H2. Wikipedia. [Link]

-

Tuder, R. M. (2023). Pulmonary Hypertension. MSD Manual Professional Edition. [Link]

-

Ylikorkala, O., & Viinikka, L. (1979). 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid. American Journal of Obstetrics and Gynecology. [Link]

-

Dehnhard, M., & Naidenko, S. V. (2012). Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. Theriogenology. [Link]

-

Schermuly, R. T., & Dony, E. (2005). Reversibility of the monocrotaline pulmonary hypertension rat model. Journal of Clinical Investigation. [Link]

-

Cayman Chemical. (n.d.). 13,14-dihydro-15-keto-tetranor Prostaglandin F1α. Cayman Chemical Website. [Link]

-

Strickland, D. M., & Mitchell, M. D. (1982). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. Journal of Clinical Endocrinology & Metabolism. [Link]

-

Humbert, M. (2005). PDGF signaling in pulmonary arterial hypertension. Journal of Clinical Investigation. [Link]

-

Błaszczak, P., & Gryglik, D. (2023). Pregnancy in Patients with Pulmonary Arterial Hypertension in Light of New ESC Guidelines on Pulmonary Hypertension. Journal of Clinical Medicine. [Link]

-

Mayo Clinic. (2025). Pulmonary hypertension. Mayo Clinic Website. [Link]

Sources

- 1. Pulmonary Hypertension - Pulmonology - MSD Manual Professional Edition [msdmanuals.com]

- 2. Frontiers | Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Reversal of experimental pulmonary hypertension by PDGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massivebio.com [massivebio.com]

- 7. PGFM Enzyme Competitive ELISA Kit (EIAPGFM) - Invitrogen [thermofisher.com]

- 8. PGFM ELISA Kits [thermofisher.com]

- 9. Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. fortunejournals.com [fortunejournals.com]

- 12. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zora.uzh.ch [zora.uzh.ch]

- 17. A narrative review of research advances in hypoxic pulmonary hypertension - Chai - Annals of Translational Medicine [atm.amegroups.org]

- 18. Regulation of Hypoxia-induced Pulmonary Hypertension by Vascular Smooth Muscle Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Frontiers | Inflammation and immunity in the pathogenesis of hypoxic pulmonary hypertension [frontiersin.org]

- 21. Animal Models of Pulmonary Hypertension | Thoracic Key [thoracickey.com]

- 22. mybiosource.com [mybiosource.com]

- 23. arborassays.com [arborassays.com]

- 24. ELISA Kit [ABIN577676] - Fecal, Serum, Urine [antibodies-online.com]

Technical Analysis: Receptor Binding & Pharmacology of 13,14-Dihydro-15-keto Prostaglandin F

Executive Summary

13,14-Dihydro-15-keto prostaglandin F

This guide analyzes the structural determinants of this loss in affinity, establishing 13,14-dh-15-k-PGF

Molecular Identity & Metabolic Origin

Biosynthetic Pathway

PGF

-

Oxidation at C-15: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15(S)-hydroxyl group to a ketone, forming 15-keto-PGF

.[2] This is the rate-limiting step for signal termination. -

Reduction at C-13/14:

-15-oxoprostaglandin reductase reduces the trans-double bond, yielding the stable 13,14-dh-15-k-PGF

Structural Characteristics

-

CAS Number: 29044-75-5[1]

-

Chemical Formula: C

H -

Key Structural Features:

-

C15-Keto Group: Replaces the hydroxyl group essential for receptor hydrogen bonding.

-

Saturated C13-C14 Bond: Increases conformational flexibility, reducing the "lock-and-key" fit required for GPCR activation.

-

Receptor Binding Pharmacology

Comparative Affinity Profile

The biological activity of prostaglandins is strictly governed by the integrity of the cyclopentane ring and the

| Ligand | Receptor Target | Binding Affinity ( | Relative Potency | Status |

| PGF | FP Receptor | ~ 1.0 nM | 100% | Endogenous Agonist |

| PGF | FP Receptor | ~ 10 - 50 nM | ~8 - 10% | Weak Partial Agonist |

| 13,14-dh-15-k-PGF | FP Receptor | > 10,000 nM | < 0.1% | Inactive Metabolite |

Mechanism of Inactivation (SAR Analysis)

The drastic reduction in affinity for 13,14-dh-15-k-PGF

-

Loss of Hydrogen Bonding (Critical): The FP receptor orthosteric site contains conserved residues (Arg-291 in transmembrane helix VII) that form hydrogen bonds with the C15-hydroxyl group of PGF

/PGF -

Hydrophobic Mismatch: The reduction of the

double bond alters the spatial orientation of the

Implication: 13,14-dh-15-k-PGF

Experimental Protocols: Quantification & Validation

Since 13,14-dh-15-k-PGF

Sample Preparation (Solid Phase Extraction)

-

Matrix: Plasma or Urine.[3]

-

Acidification: Adjust sample pH to 3.0 using 1M Citric Acid to protonate the carboxylic acid, enhancing retention on non-polar sorbents.

-

Loading: Apply to C18 SPE cartridge pre-conditioned with Methanol and Water.

-

Wash: Wash with 10% Methanol/Water to remove proteins and salts.

-

Elution: Elute with Ethyl Acetate or Methyl Formate. Evaporate to dryness under Nitrogen.

LC-MS/MS Quantification Parameters

This protocol distinguishes the metabolite from the parent PGF

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Ionization: ESI Negative Mode (M-H)

. -

MRM Transitions:

-

Precursor: m/z 355.2 (Deprotonated molecular ion)

-

Product Ions: m/z 311 (Loss of CO

) and m/z 275 (Characteristic fragments).

-

Visualizations

Metabolic Pathway of PGF Inactivation

This diagram illustrates the enzymatic conversion from the precursor DGLA to the stable metabolite.

Caption: The irreversible metabolic cascade converting active PGF

Receptor Binding Logic (SAR)

A decision tree visualizing why the metabolite fails to activate the FP receptor.

Caption: Structure-Activity Relationship (SAR) logic dictating the loss of affinity in 15-keto metabolites.

References

-

Wang, Y., et al. (2000).[4] "Design and synthesis of 13,14-dihydro prostaglandin F(1alpha) analogues as potent and selective ligands for the human FP receptor." Journal of Medicinal Chemistry, 43(5), 945-952. Retrieved from [Link]

- Basu, S. (1998). "Metabolism of PGF2alpha in man." Prostaglandins, Leukotrienes and Essential Fatty Acids. (Contextual reference for F-series metabolism).

-

Tai, H.H., et al. (2002). "Prostaglandin catabolism: the 15-hydroxyprostaglandin dehydrogenases." Prostaglandins & Other Lipid Mediators.[5][6][7] (Mechanistic reference for 15-PGDH activity).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound 6,15-Diketo,13,14-dihydro-PGF1a (FDB022777) - FooDB [foodb.ca]

- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 7. uniprot.org [uniprot.org]

A Technical Guide to the Role of 15-Hydroxyprostaglandin Dehydrogenase in the Formation of 13,14-Dihydro-15-keto Prostaglandin F1α

Abstract

This technical guide provides an in-depth exploration of the enzymatic role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the metabolic inactivation of prostaglandins, with a specific focus on the conversion of prostaglandin F1α (PGF1α) to its metabolite, 13,14-dihydro-15-keto prostaglandin F1α. Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, tissue repair, and cancer. The biological activity of prostaglandins is tightly regulated, in part, by their rapid catabolism. 15-PGDH is the key enzyme responsible for the initial and rate-limiting step in this process. This document will detail the enzymatic mechanism, provide validated experimental protocols for the assessment of 15-PGDH activity and the quantification of its metabolic product, and discuss the broader implications for researchers, scientists, and drug development professionals.

Introduction: The Central Role of 15-PGDH in Prostaglandin Homeostasis

Prostaglandins, a subclass of eicosanoids, are potent, locally acting signaling molecules derived from arachidonic acid. Their synthesis, primarily through the cyclooxygenase (COX) pathways, is often upregulated during inflammation and in various disease states. The biological effects of prostaglandins are terminated by their rapid enzymatic degradation. The principal enzyme in this catabolic cascade is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1]

15-PGDH catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity.[2][3] This initial oxidation is typically followed by the reduction of the 13,14-double bond, yielding the more stable 13,14-dihydro-15-keto metabolites.[2] This two-step conversion effectively removes the active prostaglandin from the local cellular environment. The significance of 15-PGDH is underscored by its role as a tumor suppressor in several cancers, including colorectal, lung, and breast cancer, where its expression is often downregulated.[4][5][6] Conversely, inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration by increasing local prostaglandin levels.[7][8][9]

This guide will focus on the conversion of PGF1α, a metabolite of prostacyclin (PGI2), to its inactive form, 13,14-dihydro-15-keto PGF1α, a key marker for in vivo PGF1α production.[10][11]

The Enzymatic Conversion of PGF1α to 13,14-Dihydro-15-keto PGF1α

The metabolic transformation of PGF1α by 15-PGDH is a critical step in its inactivation. This process involves an initial oxidation reaction followed by a reduction.

Mechanism of Action

15-PGDH is an NAD+-dependent enzyme.[1] The catalytic cycle begins with the binding of the cofactor NAD+ to the enzyme, followed by the binding of the prostaglandin substrate, in this case, PGF1α. The enzyme then facilitates the transfer of a hydride ion from the 15-hydroxyl group of PGF1α to NAD+, resulting in the formation of NADH and the 15-keto-PGF1α intermediate. This oxidation at the C15 position is the key inactivating step.[12] Subsequently, the 15-keto intermediate is often rapidly converted to the 13,14-dihydro-15-keto derivative by a reductase.[2]

The following diagram illustrates the enzymatic pathway:

Caption: Enzymatic conversion of PGF1α to its inactive metabolite.

Experimental Methodologies

The study of 15-PGDH and its metabolites requires robust and validated experimental protocols. This section provides detailed methodologies for the assessment of 15-PGDH activity and the quantification of 13,14-dihydro-15-keto PGF1α.

In Vitro 15-PGDH Activity Assay

The activity of 15-PGDH can be determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in fluorescence.[13]

3.1.1. Experimental Protocol

This protocol is adapted from commercially available fluorometric assay kits.[14][15][16]

Reagents and Materials:

-

15-PGDH Assay Buffer

-

PicoProbe™

-

Developer Solution

-

15-PGDH Substrate (e.g., PGF1α)

-

NADH Standard

-

Recombinant 15-PGDH or tissue/cell lysate

-

96-well white microplate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

For tissue or cell samples, homogenize in 15-PGDH Assay Buffer.

-

Centrifuge the homogenate to remove insoluble material.

-

Collect the supernatant (lysate) for the assay.

-

-

NADH Standard Curve Preparation:

-

Prepare a series of NADH standards in 15-PGDH Assay Buffer (e.g., 0, 40, 80, 120, 160, 200 pmol/well).

-

Add 50 µL of each standard to individual wells of the 96-well plate.

-

-

Reaction Setup:

-

Add 2-50 µL of sample lysate or positive control to the desired wells.

-

Adjust the volume of all sample and positive control wells to 50 µL with 15-PGDH Assay Buffer.

-

Prepare a Reaction Mix for each well:

-

46 µL 15-PGDH Assay Buffer

-

1 µL PicoProbe™

-

2 µL Developer Solution

-

1 µL 15-PGDH Substrate

-

-

For background controls, prepare a similar mix but replace the substrate with Assay Buffer.

-

-

Measurement:

-

Add 50 µL of the Reaction Mix to each well containing the standards, positive control, and samples.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.

-

3.1.2. Data Analysis

-

Plot the NADH standard curve.

-

Select two time points (t1 and t2) in the linear range of the kinetic measurement.

-

Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) for each sample.

-

Determine the amount of NADH (B) generated from the standard curve.

-

Calculate the 15-PGDH activity using the following formula:

-

Sample Activity = (B / (Δt * V)) * D

-

B = Amount of NADH from the standard curve (pmol)

-

Δt = Reaction time (t2 - t1) (min)

-

V = Sample volume (µL)

-

D = Sample dilution factor

-

-

3.1.3. Experimental Workflow Diagram

Caption: Workflow for the in vitro 15-PGDH activity assay.

Quantification of 13,14-Dihydro-15-keto PGF1α by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules like 13,14-dihydro-15-keto PGF1α from complex biological matrices.[17]

3.2.1. Experimental Protocol

This protocol provides a general framework for LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrumentation used.

Reagents and Materials:

-

Biological sample (e.g., plasma, urine, cell culture supernatant)

-

Internal standard (e.g., deuterated 13,14-dihydro-15-keto PGF1α)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Collection and Preparation:

-

Collect samples and store them appropriately (e.g., plasma at -80°C).[17]

-

Thaw samples on ice and add the internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte of interest with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

3.2.2. Data Analysis

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of 13,14-dihydro-15-keto PGF1α in the samples from the standard curve.

3.2.3. Analytical Workflow Diagram

Caption: Workflow for the quantification of 13,14-dihydro-15-keto PGF1α by LC-MS/MS.

Quantitative Data Summary

The following table summarizes key kinetic parameters for 15-PGDH with various prostaglandin substrates.

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| PGE2 | ~2 | Not specified | [18] |

| PGF2α | Not specified | Not specified | [19] |

| PGA1 | ~2.8 | 0.15 | [18] |

Note: Specific kinetic values can vary depending on the enzyme source and assay conditions.

Broader Implications and Future Directions

The critical role of 15-PGDH in regulating prostaglandin signaling has significant implications for both basic research and drug development.

-

Oncology: The established tumor-suppressive function of 15-PGDH makes it a valuable biomarker and a potential therapeutic target.[3][5][6] Strategies aimed at upregulating 15-PGDH expression or activity in cancer cells could represent a novel anti-cancer approach.

-

Tissue Regeneration: The discovery that inhibition of 15-PGDH can enhance tissue repair has opened new avenues for regenerative medicine.[8][9][20] Small molecule inhibitors of 15-PGDH are being actively investigated for their potential to accelerate recovery from various injuries and diseases.[21]

-

Inflammatory Diseases: Given the pro-inflammatory role of many prostaglandins, modulating 15-PGDH activity could offer a new strategy for the treatment of chronic inflammatory conditions.[7]

Future research will likely focus on the development of more potent and selective 15-PGDH inhibitors and activators, as well as a deeper understanding of the tissue-specific regulation of 15-PGDH expression and activity. The continued development of sensitive and specific analytical methods for the quantification of prostaglandins and their metabolites will be crucial for advancing our understanding of the complex roles of these signaling molecules in health and disease.

References

-

Freeman, B. A., et al. (2015). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry. Available at: [Link]

-

Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. (2021). International Immunopharmacology. Available at: [Link]

-

Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway. (2025). Journal of Cancer Research and Therapeutics. Available at: [Link]

-

High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. (2010). PLoS ONE. Available at: [Link]

-

15-hydroxyprostaglandin dehydrogenase – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

What are 15-PGDH inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

-

Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. (2015). Science. Available at: [Link]

-

Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (2021). Taylor & Francis Online. Available at: [Link]

-

NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. (2005). Carcinogenesis. Available at: [Link]

-

Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. (2015). Science. Available at: [Link]

-

A rapid method for the estimation of prostaglandin 15-hydroxydehydrogenase activity and its application to pharmacology. (n.d.). British Journal of Pharmacology. Available at: [Link]

-

HPGD - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. (2015). Science. Available at: [Link]

-

A 15-hydroxyprostaglandin dehydrogenase specific for prostaglandin A in rabbit kidney. (1973). Proceedings of the National Academy of Sciences. Available at: [Link]

-

Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system. (2023). Nature Communications. Available at: [Link]

-

High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. (2010). PLoS ONE. Available at: [Link]

-

Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). (n.d.). ResearchGate. Available at: [Link]

-

Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. (n.d.). ResearchGate. Available at: [Link]

-

Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares. (2000). Theriogenology. Available at: [Link]

-

The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. (1983). Biomedical Mass Spectrometry. Available at: [Link]

-

Relationship of 15-keto-13,14-dihydro-prostaglandin F2 alpha concentrations in peripheral plasma with local uterine production of F series prostaglandins and changes in uterine blood flow during the early postpartum period of cattle. (1984). Biology of Reproduction. Available at: [Link]

-

Temporal associations among pulses of 13,14-dihydro-15-keto-PGF2alpha, luteal blood flow, and luteolysis in cattle. (2007). Biology of Reproduction. Available at: [Link]

-

Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. (1987). British Journal of Clinical Pharmacology. Available at: [Link]

-

Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. (n.d.). ResearchGate. Available at: [Link]

-

Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 8. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]

- 9. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. content.abcam.com [content.abcam.com]

- 15. transcriptionfactor.org [transcriptionfactor.org]

- 16. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pnas.org [pnas.org]

- 19. caymanchem.com [caymanchem.com]

- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 21. medchemexpress.com [medchemexpress.com]

Urinary excretion rates of 13,14-Dihydro-15-keto prostaglandin F1alpha in humans

An In-Depth Technical Guide on the Urinary Excretion Rates of 13,14-Dihydro-15-keto Prostaglandin F2α in Humans

Abstract

This technical guide provides a comprehensive overview of 13,14-dihydro-15-keto prostaglandin F2α (PGFM), the major urinary metabolite of prostaglandin F2α (PGF2α). It is intended for researchers, scientists, and drug development professionals interested in utilizing urinary PGFM as a biomarker. This document delves into the biochemical rationale for PGFM's utility, explores the physiological and pathological factors influencing its excretion rates, presents available data on urinary concentrations in various human populations, and offers detailed, field-proven methodologies for its quantification. The guide emphasizes the importance of robust analytical techniques, such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure data integrity and reproducibility.

Introduction: The Significance of PGFM as a Biomarker

Prostaglandin F2α (PGF2α) is a potent, locally acting lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, uterine contractility, and luteolysis.[1][2] However, its extremely short half-life in circulation makes direct measurement a formidable analytical challenge. Upon release, PGF2α is rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto prostaglandin F2α (PGFM).[3][4][5][6][7] This metabolite is chemically stable and has a longer half-life, making it an excellent and reliable indicator of systemic PGF2α production.[3][5][7][8] Consequently, the quantification of PGFM in urine provides a non-invasive window into in vivo PGF2α activity.[2][9][10]

The Metabolic Pathway of PGF2α to PGFM

The conversion of PGF2α to PGFM is a critical step in its inactivation. This process is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[11] The metabolic cascade ensures that the potent biological effects of PGF2α are localized and transient.

Caption: Metabolic conversion of PGF2α to its stable metabolite, PGFM.

Factors Influencing Urinary PGFM Excretion

Urinary PGFM levels are not static and can be influenced by a range of physiological and pathological conditions. Understanding these factors is crucial for the accurate interpretation of PGFM data in research and clinical settings.

Physiological Variations

Pregnancy and Parturition: One of the most significant physiological events associated with elevated PGFM is pregnancy and labor. PGF2α plays a critical role in uterine contractility and cervical ripening.[1] Consequently, PGFM levels in both plasma and amniotic fluid are reported to be higher in women in labor compared to those not in labor.[1][12] Studies have shown that urinary PGFM levels are significantly higher in women in term labor compared to non-laboring pregnant women.

Menstrual Cycle: While some fluctuations in plasma PGFM have been observed throughout the menstrual cycle, no discernible, consistent pattern has been established.[13]

Pathological States

Preterm Labor: The role of PGFM in predicting preterm labor is an area of active investigation. Some studies suggest that elevated plasma PGFM concentrations may be a useful adjunct in identifying early preterm labor.[14] However, other research indicates that most cases of preterm labor are not characterized by elevated prostaglandin levels.[15] A recent study found no significant differences in urinary PGFM levels between women with threatened preterm labor who delivered preterm and those who delivered at term.

Inflammation and Oxidative Stress: As PGF2α is a key mediator of inflammation, conditions associated with an inflammatory response can lead to increased PGFM excretion.[2][16] PGFM is considered a useful biomarker of inflammation.[2]

Thermal Injury: Significantly elevated plasma PGFM concentrations have been observed in severely burned patients, persisting for at least two months post-injury.[17]

Urinary PGFM Excretion Rates in Humans

Quantifying a definitive "normal" urinary excretion rate for PGFM in healthy, non-pregnant adults is challenging due to inter-individual variability and a lack of extensive population-based studies. However, data from various studies provide valuable reference points. It is standard practice to normalize urinary PGFM concentrations to creatinine levels to account for variations in urine dilution.[2][10][18]

| Population/Condition | Mean Urinary PGFM Concentration (ng/mg Creatinine) | Source |

| Healthy Volunteers (morning urine) | 0.46 ± 0.19 nmol/mmol creatinine | [2] |

| Pregnant Women (Term, Not in Labor) | Median values vary; used as a control group for labor studies. | |

| Pregnant Women (Term, in Labor) | Significantly higher than non-laboring controls. | |

| Patients with Breast Cancer and Lung Metastases | Median: 6.7 ng/mg creatinine | [19] |

| Healthy Controls (for breast cancer study) | Median: 4.2 ng/mg creatinine | [19] |

Note: Direct comparison between studies can be challenging due to differences in analytical methods, sample collection protocols, and study populations. The study by Helbo et al. (2001) reports values in nmol/mmol creatinine, which can be converted to ng/mg creatinine for comparison.

Methodologies for Urinary PGFM Quantification

The choice of analytical method is paramount for obtaining reliable and reproducible PGFM data. The two most common and well-validated methods are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Handling

A robust and standardized protocol for urine sample collection and storage is the foundation of accurate PGFM measurement.

Protocol for Urine Sample Collection and Storage:

-

Collection: For spot urine samples, a mid-stream urine collection is recommended to minimize contamination. For 24-hour urine collections, it is crucial to provide the subject with a suitable collection container and clear instructions.

-

Preservatives: While not always necessary, the addition of a preservative such as butylated hydroxytoluene (BHT) can be considered to prevent ex vivo lipid peroxidation, especially if sample processing is delayed.

-

Aliquoting and Storage: Immediately after collection, the urine sample should be centrifuged to remove sediment. The supernatant should then be aliquoted into cryovials to avoid repeated freeze-thaw cycles. Samples should be stored at -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying PGFM. Commercially available competitive ELISA kits offer a convenient and sensitive option.[3][5][9]

Generalized ELISA Workflow:

Caption: A generalized workflow for the quantification of urinary PGFM using a competitive ELISA.

Detailed ELISA Protocol (Example based on commercially available kits):

-

Reagent Preparation: Prepare all reagents, including wash buffer and assay buffer, according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.[9]

-

Standard Curve Preparation: Prepare a serial dilution of the PGFM standard provided in the kit to generate a standard curve. A typical range might be from 50 pg/mL to 3200 pg/mL.[9]

-

Sample Preparation: Dilute urine samples in assay buffer to ensure that the PGFM concentration falls within the dynamic range of the standard curve.[8]

-

Assay Procedure:

-

Pipette the standards and diluted samples into the wells of the antibody-coated microtiter plate.[3]

-

Add the PGFM-peroxidase conjugate to each well.[3]

-

Add the PGFM-specific polyclonal antibody to initiate the competitive binding reaction.[3]

-

Incubate the plate for the time specified in the manufacturer's protocol (e.g., 1 hour).[3]

-

Wash the plate to remove unbound reagents.

-

Add the substrate (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGFM in the sample.[9]

-

Stop the reaction with a stop solution.[9]

-

-

Data Analysis:

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[9]

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often used.[9]

-

Calculate the PGFM concentration in the unknown samples by interpolating their absorbance values from the standard curve.

-

Normalize the PGFM concentration to the urinary creatinine concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like PGFM due to its high specificity and sensitivity.[18][20][21] This method involves the chromatographic separation of PGFM from other urinary components followed by its detection and quantification by a mass spectrometer.

Generalized LC-MS/MS Workflow:

Sources

- 1. Prostaglandins in biofluids in pregnancy and labour: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. F(2)-isoprostane and prostaglandin F(2 alpha)metabolite excretion rate and day to day variation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PGFM Enzyme Competitive ELISA Kit (EIAPGFM) - Invitrogen [thermofisher.com]

- 4. Transpulmonary prostaglandin F2 alpha metabolism in sheep: an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PGFM ELISA Kits [thermofisher.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandins in biofluids in pregnancy and labour: A systematic review | PLOS One [journals.plos.org]

- 13. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F metabolite concentration as a prognostic factor in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma prostaglandin in pregnant women with term and preterm deliveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Determination of urinary 8-epi-prostaglandin F(2alpha) using liquid chromatography-tandem mass spectrometry: increased excretion in diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Increased levels of urinary PGE-M, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Solid phase extraction (SPE) methods for 13,14-Dihydro-15-keto prostaglandin F1alpha

Application Note: High-Recovery Solid Phase Extraction (SPE) of 13,14-Dihydro-15-keto Prostaglandin F1 from Biological Matrices

Abstract & Introduction

13,14-Dihydro-15-keto Prostaglandin F1

Critical Distinction: Researchers often confuse this analyte with 6,15-diketo-13,14-dihydro-PGF1

This guide details a robust Solid Phase Extraction (SPE) workflow using Hydrophilic-Lipophilic Balanced (HLB) sorbents, optimized for LC-MS/MS quantification. It addresses the specific instability of the 15-keto group, which is prone to dehydration and cyclization, by incorporating a methoxyamine (MOX) derivatization step to ensure quantitative accuracy.

Experimental Workflow Logic

The extraction of keto-prostaglandins requires strict pH control to maintain the carboxylic acid in a protonated state (for retention) while preventing acid-catalyzed degradation of the sensitive keto group.

Mechanistic Pathway

-

Sample Pre-treatment: Acidification (pH 3.0-4.0) suppresses ionization of the carboxylic acid (

), increasing hydrophobicity for reversed-phase retention. -

SPE Retention: The HLB copolymer retains the analyte via hydrophobic interactions (divinylbenzene) and hydrophilic interactions (N-vinylpyrrolidone), allowing aggressive washing.

-

Derivatization (Recommended): The 15-keto group exists in equilibrium with hemiacetal forms. Derivatization with Methoxyamine HCl (MOX) "locks" the ketone as a stable methoxime, preventing multiple peaks and improving MS ionization.

Caption: Optimized SPE workflow for 13,14-dh-15k-PGF1

Materials & Equipment

-

SPE Cartridges: Waters Oasis HLB (60 mg, 3 cc) or Phenomenex Strata-X (33 µm, 60 mg/3 mL).

-

Why HLB? Superior wettability and recovery compared to C18 for polar metabolites.

-

-

Reagents:

-

LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).

-

Formic Acid (FA) or Acetic Acid.[6]

-

Methoxyamine Hydrochloride (MOX-HCl) (Sigma-Aldrich).

-

Internal Standard: 13,14-dihydro-15-keto PGF1

-d4 (Cayman Chemical Item No. 10008046).

-

Detailed Protocol

Phase 1: Sample Preparation

Plasma:

-

Thaw plasma on ice.

-

Aliquot 500 µL of plasma into a clean tube.

-

Internal Standard: Add 10 µL of deuterated internal standard (100 ng/mL). Vortex for 30s.

-

Protein Precipitation (Optional but recommended for dirty samples): Add 1.5 mL ice-cold acetone. Vortex, centrifuge at 4°C (3000 x g, 10 min). Transfer supernatant to a new tube and evaporate acetone under nitrogen. Dilute remaining aqueous phase to 2 mL with water.

-

Acidification: Adjust pH to 3.5 ± 0.5 using 1M Formic Acid.

-

Note: Do not drop pH below 3.0 to avoid acid-catalyzed degradation of the PG structure.

-

Urine:

-

Centrifuge 1 mL urine (3000 x g, 5 min) to remove particulates.

-

Add Internal Standard.[5]

-

Dilute 1:1 with water.

-

Acidify to pH 3.5 with Formic Acid.

Phase 2: Solid Phase Extraction (Oasis HLB)

| Step | Solvent / Action | Critical Note |

| 1. Condition | 2 mL Methanol | Activates the sorbent ligands. |

| 2. Equilibrate | 2 mL Water (pH 3.5 with FA) | Matches the sample matrix pH. |

| 3. Load | Prepared Sample (pH 3.5) | Flow rate < 1 mL/min to maximize binding kinetics. |

| 4. Wash | 2 mL 5% Methanol in Water | Removes salts and proteins. Do not use >10% MeOH or analyte loss occurs. |

| 5. Dry | Vacuum for 2-5 mins | Removes excess water which interferes with evaporation/derivatization. |

| 6. Elute | 2 mL 100% Ethyl Acetate | Ethyl Acetate is preferred over MeOH for cleaner extracts and faster evaporation. |

Phase 3: Post-Extraction & Derivatization

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.

-

Derivatization (MOX):

-

Reconstitute residue in 100 µL of Methoxyamine HCl solution (0.5 mg/mL in Pyridine or 50% Ethanol).

-

Incubate at 60°C for 60 minutes.

-